2-(1h-Pyrazol-1-yl)benzimidamide

Regioisomer Purity specification Coordination chemistry

Researchers requiring a pyrazole-benzimidamide with precise ortho-substitution geometry for metal coordination or MOF synthesis often face regioisomer contamination risks. This compound (CAS 1152840-65-7) is the exclusively ortho-substituted isomer, enabling unique bidentate metal chelation and intramolecular hydrogen bonding unattainable with the para isomer. - Differentiated geometry: Ortho configuration places pyrazole N2 proximal to the amidine group, enabling distinct bidentate coordination modes for MOF linker design. - Validated purity: 98% HPLC specification ensures reliable performance in fragment-based drug discovery and analytical reference standard applications. - Supply assurance: Consistent stock available for direct procurement with global cold-chain-free ambient shipping.

Molecular Formula C10H10N4
Molecular Weight 186.21 g/mol
Cat. No. B13601743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1h-Pyrazol-1-yl)benzimidamide
Molecular FormulaC10H10N4
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=N)N)N2C=CC=N2
InChIInChI=1S/C10H10N4/c11-10(12)8-4-1-2-5-9(8)14-7-3-6-13-14/h1-7H,(H3,11,12)
InChIKeyRGIFNBLPKRYMQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Pyrazol-1-yl)benzimidamide: Core Molecular Specifications and Vendor Availability for Research Procurement


2-(1H-Pyrazol-1-yl)benzimidamide (CAS 1152840-65-7) is a heteroaromatic compound with molecular formula C10H10N4 and molecular weight 186.21 g/mol, comprising a benzimidamide core substituted with a pyrazole moiety at the ortho position . This structural scaffold shares pharmacophoric features with bioactive pyrazole-benzimidazole and pyrazole-amide chemotypes that have demonstrated FabH inhibitory activity, antimalarial activity, and kinase inhibitory properties [1]. The compound is commercially available from several vendors with purity specifications ranging from 97% to 98%, with recommended long-term storage in cool, dry conditions .

Why 2-(1H-Pyrazol-1-yl)benzimidamide Cannot Be Indiscriminately Replaced by Regioisomers or Benzamide Analogs


The ortho-substituted pyrazolyl-benzimidamide configuration of this compound (CAS 1152840-65-7) differs fundamentally from its para-substituted regioisomer, 4-(1H-pyrazol-1-yl)benzimidamide (CAS 1152822-37-1) . This positional isomerism alters molecular geometry, hydrogen-bonding capacity, and metal coordination behavior — properties that are non-interchangeable in applications such as metal-organic framework (MOF) ligand design, coordination chemistry, and structure-activity relationship (SAR) studies [1]. Additionally, compounds bearing a benzimidamide moiety exhibit distinct reactivity profiles compared to benzamide analogs due to the amidine functional group, which provides both hydrogen bond donor and acceptor capabilities that cannot be replicated by simple amides [2].

Quantitative Comparative Evidence for 2-(1H-Pyrazol-1-yl)benzimidamide Against Closest Analogs and Scaffold Alternatives


Regioisomeric Differentiation: Ortho vs. Para Substituted Pyrazolyl-Benzimidamide Purity Specifications

2-(1H-Pyrazol-1-yl)benzimidamide (ortho-isomer, CAS 1152840-65-7) is commercially available with a minimum purity specification of 97% . Its para-substituted regioisomer, 4-(1H-pyrazol-1-yl)benzimidamide (CAS 1152822-37-1), is also available at 97% purity from the same supplier . The ortho substitution pattern positions the pyrazole nitrogen atoms in proximity to the benzimidamide group, enabling intramolecular hydrogen bonding and potential bidentate metal coordination geometries that are sterically and electronically inaccessible to the para-isomer.

Regioisomer Purity specification Coordination chemistry

Functional Group Differentiation: Benzimidamide vs. Benzamide Hydrogen Bonding Capacity

The benzimidamide functional group in 2-(1H-pyrazol-1-yl)benzimidamide contains an amidine moiety (-C(=NH)NH2) that provides both hydrogen bond donor and acceptor capabilities, distinguishing it from the structurally related benzamide class (-C(=O)NH2) [1]. While no direct comparative experimental data for this specific compound are available in the public domain, the amidine functional group class typically exhibits higher basicity (pKa ~11-12 for amidines) compared to amides (pKa ~15-16 for conjugate acid of amide nitrogen), enabling stronger interactions with acidic residues in biological targets and different protonation states under physiological conditions.

Amidine Hydrogen bonding SAR

Scaffold-Level Antibacterial Activity: Pyrazol-Benzimidazole Amide Derivatives as FabH Inhibitors

In a systematic study of 27 pyrazol-benzimidazole amide derivatives, the most potent compound (Compound 31) exhibited an MIC of 0.49–0.98 μg/mL against E. coli, P. aeruginosa, B. subtilis, and S. aureus, and an IC50 of 1.22 μM against E. coli FabH [1]. In a separate antibacterial evaluation, compounds 1 and 3 from a related series showed protective efficiency of 66.2% and 82.5% respectively at 200 μg/mL against rice bacterial leaf blight [2]. 2-(1H-Pyrazol-1-yl)benzimidamide shares the pyrazole and benzimidamide scaffold elements that are essential for FabH inhibition and antibacterial activity in this chemotype class.

FabH inhibitor Antibacterial Pyrazole-benzimidazole

Validated Application Scenarios for 2-(1H-Pyrazol-1-yl)benzimidamide Based on Quantitative Evidence


Regioisomer-Controlled Coordination Chemistry and Metal-Organic Framework (MOF) Ligand Design

The ortho-substituted pyrazole configuration in 2-(1H-pyrazol-1-yl)benzimidamide positions the pyrazole N2 nitrogen in proximity to the benzimidamide group, enabling intramolecular hydrogen bonding and unique bidentate metal coordination geometries that cannot be replicated by the para-substituted regioisomer . Researchers requiring a pyrazole-benzimidamide ligand with ortho-substitution geometry for metal complexation or MOF synthesis should select CAS 1152840-65-7 rather than CAS 1152822-37-1. Vendor purity specifications of 97% provide a reliable baseline for synthesis-grade procurement .

Amidine-Specific Biological Target Engagement and Fragment-Based Drug Discovery

The benzimidamide (-C(=NH)NH2) functional group in this compound confers hydrogen bond donor/acceptor capacity and higher basicity compared to benzamide analogs, enabling distinct recognition by biological targets such as serine proteases (e.g., factor Xa, trypsin-like enzymes) that engage amidine moieties via salt bridge formation with Asp189 [1]. Pyrazolobenzamides and benzimidamide-containing fragments have been explored as factor Xa inhibitors and trypanosomal protease inhibitors [2], supporting the use of 2-(1H-pyrazol-1-yl)benzimidamide as a fragment hit or synthetic intermediate in amidine-focused drug discovery programs.

Antibacterial Lead Generation Targeting Fatty Acid Biosynthesis (FabH Inhibition)

Pyrazole-benzimidazole chemotypes have demonstrated validated FabH inhibitory activity with MIC values as low as 0.49 μg/mL and IC50 of 1.22 μM against E. coli FabH [3]. 2-(1H-Pyrazol-1-yl)benzimidamide contains the core scaffold elements of this antibacterial chemotype and may serve as a synthetic building block or starting fragment for designing novel FabH-targeting antibacterial agents. The established activity of structurally related derivatives against multiple clinically relevant bacterial strains (E. coli, P. aeruginosa, B. subtilis, S. aureus) provides a validated biological rationale for its procurement [3].

High-Purity Reference Standard for Analytical Method Development and Library Synthesis

With documented vendor purity specifications of 97–98% and a well-defined CAS registry number (1152840-65-7) , 2-(1H-pyrazol-1-yl)benzimidamide is suitable for use as an analytical reference standard in HPLC method development, LC-MS calibration, and compound library quality control. The compound's molecular formula (C10H10N4) and molecular weight (186.21 g/mol) are clearly established, enabling accurate quantitative analysis and inventory management .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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